Cas no 367-31-7 (4-Fluorobenzene-1,2-diamine)

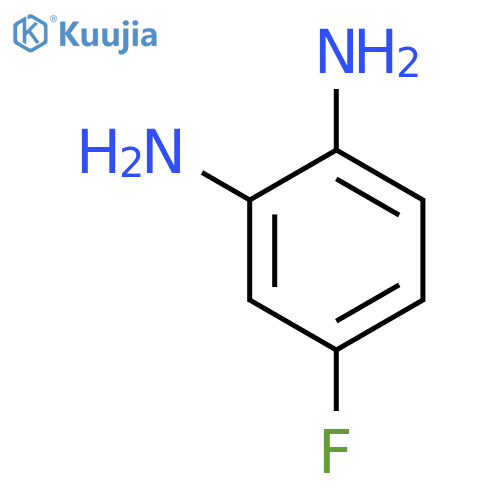

4-Fluorobenzene-1,2-diamine structure

商品名:4-Fluorobenzene-1,2-diamine

4-Fluorobenzene-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- 4-Fluorobenzene-1,2-diamine

- 4-Fluoro-1,2-phenylenediamine

- 1,2-Diamino-4-fluorobenzene~3,4-Diaminofluorobenzene

- Fluoroophenylenediamine

- 4-Fluoro-o-phenylenediamine

- 1,2-Diamino-4-fluorobenzene

- 3,4-Diamino-1-fluorobenzene

- 3,4-Diaminofluorobenzene

- 2-amino-4-fluoroaniline

- 4-fluoro-1,2-diaminobenzene

- 1,2-Benzenediamine, 4-fluoro-

- 5-Fluoro-1,2-diaminobenzene

- 4-fluoro-1,2-benzenediamine

- 4-Fluoro-benzene-1,2-diamine

- PubChem4357

- 4-fluorophenylenediamine

- KSC497M6H

- 4-fluoro-1,2-phenylendiamine

- 4-fluoro-ortho-phenylenedi

- F0001-1053

- 4-fluoro-ortho-phenylenediamine

- EINECS 206-691-7

- SCHEMBL103128

- FT-0632050

- CL8380

- EN300-45055

- 4-Fluoro-1,2-phenylenediamine, 97%

- Z273611666

- DTXSID30190145

- BB 0258962

- KWEWNOOZQVJONF-UHFFFAOYSA-N

- MS-8972

- J-515396

- D3726

- NS00041452

- CCG-302500

- AKOS005292224

- AB01910

- SY016073

- AC-9694

- CS-W007604

- MFCD00042228

- 367-31-7

- AM61498

- 55495-99-3

- aniline, 2-amino-4-fluoro-

- DTXCID40112636

- 206-691-7

-

- MDL: MFCD00042228

- インチ: 1S/C6H7FN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2

- InChIKey: KWEWNOOZQVJONF-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C(C=1[H])N([H])[H])N([H])[H]

- BRN: 2081075

計算された属性

- せいみつぶんしりょう: 126.05900

- どういたいしつりょう: 126.059

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 97.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 52

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.415

- ゆうかいてん: 92.0 to 96.0 deg-C

- ふってん: 266.1°C at 760 mmHg

- フラッシュポイント: 109.8℃

- すいようせい: Slightly soluble in water.

- PSA: 52.04000

- LogP: 2.15250

- かんど: Light Sensitive

- ようかいせい: 使用できません

4-Fluorobenzene-1,2-diamine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN2811

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- 福カードFコード:8

-

危険物標識:

- 包装グループ:III

- セキュリティ用語:6.1

- リスク用語:R36/37/38

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

- 包装等級:III

- 包装カテゴリ:III

- 危険レベル:6.1

- 危険レベル:6.1

4-Fluorobenzene-1,2-diamine 税関データ

- 税関コード:2921590090

- 税関データ:

中国税関コード:

2921590090概要:

292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Fluorobenzene-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM118361-100g |

4-Fluoro-1,2-phenylenediamine |

367-31-7 | 95+% | 100g |

$215 | 2022-06-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F75550-1g |

4-Fluorobenzene-1,2-diamine |

367-31-7 | 97% | 1g |

¥37.0 | 2023-09-07 | |

| Enamine | EN300-45055-10.0g |

4-fluorobenzene-1,2-diamine |

367-31-7 | 92% | 10g |

$40.0 | 2023-05-01 | |

| Life Chemicals | F0001-1053-0.25g |

4-Fluoro-1,2-phenylenediamine |

367-31-7 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| Apollo Scientific | PC48407-1g |

4-Fluorobenzene-1,2-diamine |

367-31-7 | tech | 1g |

£15.00 | 2025-02-21 | |

| Apollo Scientific | PC2187-25g |

4-Fluorobenzene-1,2-diamine |

367-31-7 | 97% | 25g |

£31.00 | 2025-02-21 | |

| Life Chemicals | F0001-1053-2.5g |

4-Fluoro-1,2-phenylenediamine |

367-31-7 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Fluorochem | 004630-5g |

3,4-Diamino-1-fluorobenzene |

367-31-7 | 97% | 5g |

£10.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D387806-25g |

4-Fluoro-o-phenylenediamine |

367-31-7 | 97% | 25g |

$345 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F75550-25g |

4-Fluorobenzene-1,2-diamine |

367-31-7 | 25g |

¥366.0 | 2021-09-09 |

4-Fluorobenzene-1,2-diamine 関連文献

-

Feng Ye,Zhaobin Chen,Xiaoli Zhao,Zidong Li,Xiaoniu Yang RSC Adv. 2016 6 692

-

Pieter Verstappen,Jurgen Kesters,Wouter Vanormelingen,Ga?l H. L. Heintges,Jeroen Drijkoningen,Tim Vangerven,Lidia Marin,Simplice Koudjina,Beno?t Champagne,Jean Manca,Laurence Lutsen,Dirk Vanderzande,Wouter Maes J. Mater. Chem. A 2015 3 2960

-

Krupanandan Haranahalli,Simon Tong,Saerom Kim,Monaf Awwa,Lei Chen,Susan E. Knudson,Richard A. Slayden,Eric Singleton,Riccardo Russo,Nancy Connell,Iwao Ojima RSC Med. Chem. 2021 12 78

-

Gitish K. Dutta,Taehyo Kim,Hyosung Choi,Junghoon Lee,Dong Suk Kim,Jin Young Kim,Changduk Yang Polym. Chem. 2014 5 2540

-

Tianze Li,Wei Shi,Quanxing Mao,Xuwei Chen J. Mater. Chem. C 2021 9 17357

367-31-7 (4-Fluorobenzene-1,2-diamine) 関連製品

- 76179-40-3(4,5-difluorobenzene-1,2-diamine)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:367-31-7)3,4-Diaminofluorobenzene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

atkchemica

(CAS:367-31-7)4-Fluorobenzene-1,2-diamine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ